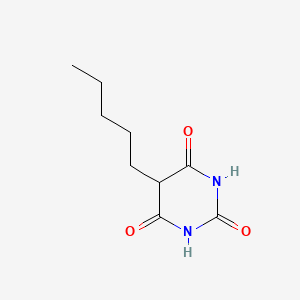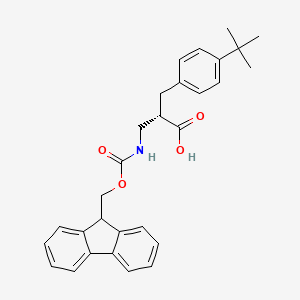![molecular formula C13H19ClO2 B13987120 [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene CAS No. 170856-44-7](/img/structure/B13987120.png)
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene is an organic compound with the molecular formula C₁₃H₁₉ClO₂ and a molecular weight of 242.746 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 2-(3-chloro-1-ethoxypropoxy)ethyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
The synthesis of [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-1-ethoxypropane with ethylbenzene in the presence of a suitable catalyst under controlled conditions . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine: The compound is investigated for its potential biological activities and interactions with various biomolecules.
作用機序
The mechanism of action of [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The pathways involved may include the activation or inhibition of enzymatic reactions, modulation of signal transduction pathways, and alterations in cellular metabolism .
類似化合物との比較
Similar compounds to [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene include:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl analogs.
特性
CAS番号 |
170856-44-7 |
|---|---|
分子式 |
C13H19ClO2 |
分子量 |
242.74 g/mol |
IUPAC名 |
2-(3-chloro-1-ethoxypropoxy)ethylbenzene |
InChI |
InChI=1S/C13H19ClO2/c1-2-15-13(8-10-14)16-11-9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChIキー |
KWNDDXMZHMAXLQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCCl)OCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


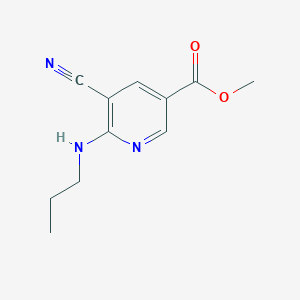
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
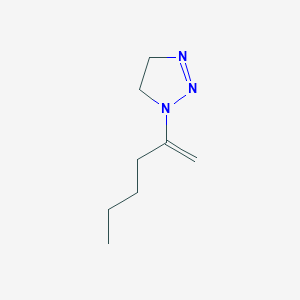
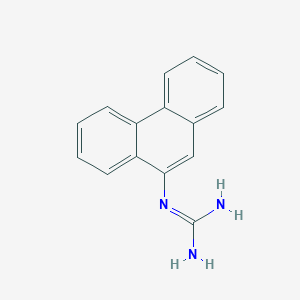

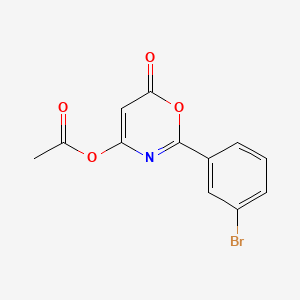
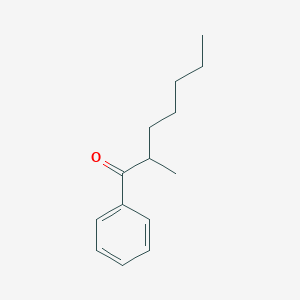

![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)

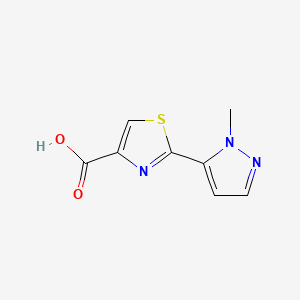
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
